Imazodan hydrochloride falls under the category of phosphodiesterase inhibitors. These compounds are known to enhance intracellular levels of cyclic adenosine monophosphate by inhibiting the enzyme that breaks it down, leading to various physiological effects, including vasodilation and increased cardiac contractility.
The synthesis of imazodan hydrochloride involves several steps that can vary depending on the specific synthetic route chosen. A typical method includes:
Specific technical details about these methods may include the use of solvents such as dichloromethane or dimethylformamide, and reagents like thionyl chloride for activating functional groups during synthesis .
The molecular formula for imazodan hydrochloride is . Its structure features a complex arrangement that includes:
The three-dimensional conformation of imazodan plays a critical role in its interaction with biological targets, influencing its pharmacological properties.
Imazodan hydrochloride participates in various chemical reactions typical for phosphodiesterase inhibitors:
Common reagents for these reactions include oxidizing agents like hydrogen peroxide and various catalysts that facilitate substitution processes .
The mechanism of action for imazodan hydrochloride primarily involves the inhibition of phosphodiesterase type 3 enzymes. By blocking this enzyme, imazodan increases levels of cyclic adenosine monophosphate within cells. This elevation leads to several downstream effects:
These actions contribute to its therapeutic effects in conditions such as heart failure and certain neurological disorders .
Imazodan hydrochloride exhibits several notable physical and chemical properties:
Elemental analysis indicates a composition of approximately 56.42% carbon, 4.74% hydrogen, 12.81% chlorine, 20.25% nitrogen, and 5.78% oxygen .
Imazodan hydrochloride is primarily utilized in research settings to explore its potential therapeutic applications in cardiovascular diseases and neurological disorders. Its role as a phosphodiesterase inhibitor makes it valuable in studying mechanisms related to cyclic adenosine monophosphate signaling pathways.
Additionally, ongoing research may investigate its efficacy in treating conditions such as pulmonary hypertension and other disorders characterized by impaired vasodilation or cardiac function .
Imazodan hydrochloride (CI-914 HCl) is a potent and selective inhibitor of phosphodiesterase III (PDE III), a critical regulator of cyclic nucleotide signaling in cardiovascular tissues. PDE III isoforms hydrolyze cyclic adenosine monophosphate (cAMP) with high affinity, and Imazodan exerts its effects by binding to the catalytic site of these enzymes. Structural studies reveal that PDE III isoforms possess a conserved catalytic domain featuring a binuclear metal center (typically zinc-magnesium) that coordinates cyclic nucleotides. Imazodan’s pyridazinone core and acidic amide function mimic the phosphate moiety of cAMP, enabling competitive displacement of the natural substrate [1] [5]. This inhibition elevates intracellular cAMP concentrations in cardiac myocytes and vascular smooth muscle, leading to enhanced calcium availability and contractility. Isoform selectivity arises from interactions with non-conserved residues within the hydrophobic Q2 pocket of PDE III’s catalytic domain, which accommodates Imazodan’s lipophilic substituents [5].
Table 1: PDE III Isoforms Targeted by Imazodan Hydrochloride
Isoform | Tissue Distribution | Key Functional Role | Affinity (IC₅₀) |
---|---|---|---|
PDE3A | Cardiac myocytes, Platelets | Regulates contractility, aggregation | ~0.1–0.5 μM |
PDE3B | Vascular smooth muscle, Adipocytes | Modulates vasodilation, lipolysis | ~0.2–0.8 μM |
Beyond direct catalytic inhibition, Imazodan hydrochloride influences cyclic nucleotide-gated (CNG) channels through allosteric modulation. CNG channels undergo conformational changes upon cyclic nucleotide binding, transitioning between closed and open states. Research on bovine rod CNG channels demonstrates that cAMP binding stabilizes a low-open-probability conformation (Pₒ = 0.01), whereas cGMP favors high-open states (Pₒ = 0.93) [2]. Imazodan amplifies cAMP signaling by preventing its hydrolysis, indirectly promoting cAMP-dependent channel activation. This is governed by:
Table 2: Allosteric Effects of Cyclic Nucleotides on Channel Gating
Ligand | Median Open Probability (Pₒ) | Effect of PDE III Inhibition |
---|---|---|
cAMP | 0.01 | ↑ Transition rate to open state |
cIMP | 0.47 | Moderate gating facilitation |
cGMP | 0.93 | Minimal additional effect |
Imazodan’s binding to PDE III involves complex competition with cAMP at both catalytic and regulatory domains:
Catalytic Site Competition: The catalytic domain of PDE III contains a zinc ion coordinated by histidine and aspartate residues (e.g., His-80, His-249, Asp-324 in homologous enzymes), which polarizes cAMP’s phosphate group for hydrolysis [7]. Imazodan’s amide group chelates this metal ion, while its aromatic moieties engage in π-stacking with hydrophobic residues (e.g., Tyr-102, Phe-100) in the substrate pocket. This displaces cAMP with ~15-fold higher affinity than the natural substrate [5] [7].
Regulatory Domain Interactions: PDE III isoforms contain N-terminal membrane-associated domains that modulate catalytic activity. Although Imazodan primarily binds the catalytic site, molecular dynamics simulations suggest that occupancy alters the dynamics of regulatory domains, reducing conformational flexibility and stabilizing a closed, substrate-inaccessible state [6]. Hydrogen-deuterium exchange studies corroborate that inhibitor binding suppresses conformational shifts essential for cAMP docking.
Affinity profiling indicates a Kᵢ value of 0.11 μM for Imazodan against cardiac PDE III, with kinetics consistent with mixed-type inhibition, implicating partial overlap with cAMP’s binding epitopes [5].
Imazodan’s selectivity for PDE III is robust but not absolute. Comprehensive cross-reactivity studies reveal:
Table 3: Selectivity Profile of Imazodan Hydrochloride
Enzyme Target | Inhibition at 1 μM (%) | IC₅₀ (μM) | Structural Basis of Selectivity |
---|---|---|---|
PDE III | 95–98 | 0.1–0.5 | Optimal fit for hydrophobic Q2 pocket |
PDE IV | 10–15 | ~15 | Partial mimicry of cAMP pocket |
PDE I/II/V | <5 | >50 | Divergent catalytic metal coordination |
I₂-imidazoline sites | <1 | >100 | Absence of imidazoline pharmacophore |
Critically, PDE III inhibitors like Imazodan may inadvertently amplify cAMP in non-cardiac tissues expressing off-target PDEs, contributing to adverse effects in long-term use. This underscores the need for isoform-specific design [4] [5].
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1